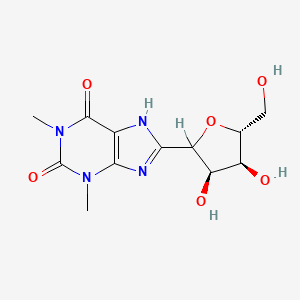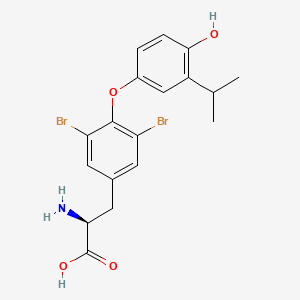
Podophyllotoxin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Podophyllin acetate can be synthesized through various methods. One common approach involves the selective cleavage of ring A through Schreier’s method and the modified-Schreier method . These methods involve the use of specific reagents and conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of podophyllin acetate typically involves the extraction of the compound from the roots and rhizomes of Podophyllum species. The extraction process includes steps such as drying, grinding, and solvent extraction to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Podophyllin acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity.
Common Reagents and Conditions: Common reagents used in the reactions of podophyllin acetate include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of podophyllin acetate include various derivatives with enhanced antitumor and antiviral properties . These derivatives are often used in the development of new therapeutic agents.
Scientific Research Applications
Podophyllin acetate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with improved pharmacological properties . In biology, it is studied for its ability to inhibit cell division and disrupt microtubule formation . In medicine, podophyllin acetate and its derivatives are used as chemotherapeutic agents for the treatment of cancers, such as small cell lung cancer . Additionally, it has applications in the treatment of viral infections, including genital warts .
Mechanism of Action
Podophyllin acetate exerts its effects by binding to tubulin and inhibiting the assembly of microtubules, which are essential for cell division . This leads to cell cycle arrest in the metaphase stage and ultimately results in cell death . The compound also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its antitumor activity .
Comparison with Similar Compounds
Podophyllin acetate is unique among its similar compounds due to its potent antitumor and antiviral properties. Similar compounds include etoposide and teniposide, which are derivatives of podophyllin acetate and are used as chemotherapeutic agents . These derivatives have been developed to address the limitations of podophyllin acetate, such as systemic toxicity and drug resistance .
Properties
CAS No. |
1180-34-3 |
|---|---|
Molecular Formula |
C24H24O9 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22-/m0/s1 |
InChI Key |
SASVNKPCTLROPQ-NZYDNVMFSA-N |
SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
| 1180-34-3 | |
Synonyms |
podophyllotoxin acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















